N-(3,4-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the triazole-thiadiazine family. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of N-(3,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazole-thiadiazine core . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.
Major Products: Depending on the reaction, products can include oxidized or reduced forms of the compound, or derivatives with substituted functional groups.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring is known to bind with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes and receptors involved in disease pathways . The thiadiazine ring may also contribute to its biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazole-thiadiazine derivatives, such as:
- 6-(3-Chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide .
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H25N5O2S/c1-5-18-24-25-22-27(18)26-19(15-7-10-17(29-4)11-8-15)20(30-22)21(28)23-16-9-6-13(2)14(3)12-16/h6-12,19-20,26H,5H2,1-4H3,(H,23,28) |
InChI Key |
HTSIFWFBAYXPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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